molecular formula C18H19NO4 B5015399 Propan-2-yl 4-[(3-methoxybenzoyl)amino]benzoate

Propan-2-yl 4-[(3-methoxybenzoyl)amino]benzoate

Cat. No.: B5015399
M. Wt: 313.3 g/mol
InChI Key: VPDSEKQFVYTWDK-UHFFFAOYSA-N
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Description

Propan-2-yl 4-[(3-methoxybenzoyl)amino]benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a propan-2-yl group attached to a benzoate moiety, which is further substituted with a 3-methoxybenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-yl 4-[(3-methoxybenzoyl)amino]benzoate typically involves the esterification of 4-[(3-methoxybenzoyl)amino]benzoic acid with propan-2-ol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 4-[(3-methoxybenzoyl)amino]benzoate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the benzoate moiety can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-[(3-hydroxybenzoyl)amino]benzoate.

    Reduction: Formation of 4-[(3-methoxybenzyl)amino]benzoate.

    Substitution: Formation of various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Propan-2-yl 4-[(3-methoxybenzoyl)amino]benzoate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Propan-2-yl 4-[(3-methoxybenzoyl)amino]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • Propan-2-yl 4-[(4-methoxybenzoyl)amino]benzoate
  • Propan-2-yl 4-[(3-ethoxybenzoyl)amino]benzoate
  • Propan-2-yl 4-[(3-methoxybenzoyl)amino]benzoate

Uniqueness

This compound is unique due to the specific substitution pattern on the benzoyl group, which may confer distinct chemical and biological properties compared to its analogs. The presence of the methoxy group at the 3-position can influence the compound’s reactivity and interaction with molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

propan-2-yl 4-[(3-methoxybenzoyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4/c1-12(2)23-18(21)13-7-9-15(10-8-13)19-17(20)14-5-4-6-16(11-14)22-3/h4-12H,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPDSEKQFVYTWDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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